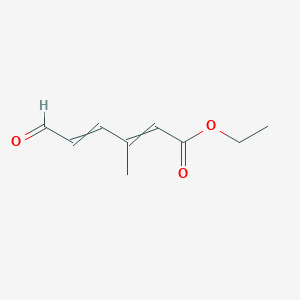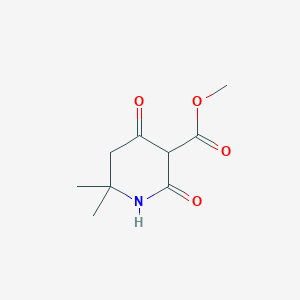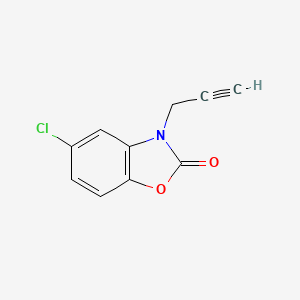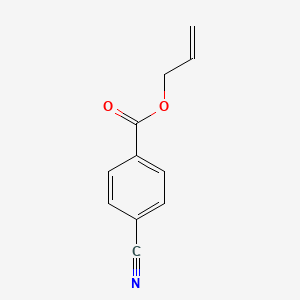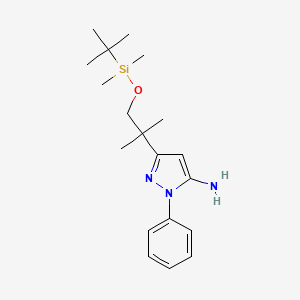
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE is a heterocyclic organic compound that features a pyridinone ring fused with a cyclohexanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE typically involves the condensation of cyclohexanone with a suitable pyridine derivative under controlled conditions. One common method involves the use of catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification and oxidation steps . The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Aplicaciones Científicas De Investigación
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are ongoing to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 4-oxo-cyclohexyl-acetic acid methyl ester
- Thioacetic acid S-(4-oxo-cyclohexyl) ester
Uniqueness
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
6-(4-oxocyclohexyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h1-3,8H,4-7H2,(H,12,14) |
Clave InChI |
LQQRBECXGGNVJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1C2=CC=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione](/img/structure/B8401277.png)

![N-((1H-Benzo[d]imidazol-5-yl)methyl)benzenamine](/img/structure/B8401293.png)
